Product packaging for Oxepino[4,3-D]pyrimidine(Cat. No.:CAS No. 150100-00-8)

Oxepino[4,3-D]pyrimidine

Cat. No.: B588957
CAS No.: 150100-00-8
M. Wt: 146.149
InChI Key: QVOBYBSLEZVOLC-UHFFFAOYSA-N
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Description

Significance of Fused Heterocyclic Systems in Modern Organic Chemistry

Fused heterocyclic compounds, which consist of two or more rings sharing an edge, are of immense importance in organic and medicinal chemistry. airo.co.in Their rigid, three-dimensional structures provide a defined orientation of substituents, which is crucial for specific interactions with biological targets like enzymes and receptors. This structural pre-organization can lead to enhanced binding affinity and selectivity compared to more flexible, non-fused systems.

The fusion of different heterocyclic rings allows for the creation of novel chemical entities with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. airo.co.inijpsr.comopenmedicinalchemistryjournal.comresearchgate.net The electronic properties of the resultant fused system are often distinct from its constituent rings, enabling fine-tuning of the molecule's reactivity, stability, and pharmacokinetic profile. airo.co.in Consequently, the synthesis of fused heterocycles is a major focus of research aimed at discovering new drugs and advanced materials. airo.co.inijpsr.com

Overview of Pyrimidine (B1678525) and Oxepine Ring Systems as Privileged Chemical Scaffolds

The two constituent rings of Oxepino[4,3-d]pyrimidine are themselves considered "privileged scaffolds"—a term used to describe molecular cores that can bind to multiple biological targets and form the basis for numerous active compounds.

Pyrimidine: The pyrimidine ring is a fundamental component of life, forming the structural basis for the nucleobases uracil, thymine, and cytosine in DNA and RNA. benthamdirect.com This biological heritage has made it a highly attractive scaffold in drug discovery. tandfonline.com Pyrimidine derivatives are found in a vast number of FDA-approved drugs and exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory effects. tandfonline.comnih.govwjarr.com Its ability to act as both a hydrogen bond donor and acceptor makes it particularly effective for enzyme inhibition. tandfonline.com Fused pyrimidine systems are especially prominent in the development of kinase inhibitors for cancer therapy. nih.govresearchgate.net

Oxepine: The oxepine ring is a seven-membered oxygen-containing heterocycle. researchgate.net While less common than five- or six-membered rings, this seven-membered system is found in various natural products and is a key structural unit in molecules with potent biological activities. researchgate.nettsijournals.com The incorporation of an oxepine ring can introduce unique conformational flexibility and three-dimensionality. Derivatives of oxepine and its fused forms, like benzoxepine, have shown a range of biological effects, including anticancer, anti-HIV, anti-inflammatory, and anxiolytic properties. researchgate.nettsijournals.com The synthesis of molecules containing the oxepine framework is an active area of research for designing novel pharmacological agents. researchgate.nettsijournals.com

Structural Context of the this compound Framework within Polycyclic Heterocycles

The this compound framework is a bicyclic system resulting from the fusion of a six-membered pyrimidine ring and a seven-membered oxepine ring. The nomenclature "[4,3-d]" specifies the precise points of fusion between the two rings. This fusion creates a unique topographical and electronic structure that distinguishes it from its individual components or other fused pyrimidines.

As a polycyclic heterocycle, it joins a vast class of compounds that are central to drug discovery. The combination of the electron-deficient pyrimidine ring with the larger, more flexible oxepine ring results in a scaffold with a distinct size, shape, and distribution of heteroatoms. This structural arrangement is explored by medicinal chemists to target specific protein-binding pockets that may not be optimally addressed by more common ring systems. Research on related structures, such as benzofuro[3′,2′:2,3]oxepino[4,5-d]pyrimidines, demonstrates how this core can be further elaborated into more complex tetracyclic and pentacyclic systems to probe for specific biological activities. wiley.com

Research Aims and Scope of this compound Investigations

The primary goal of research into this compound and its derivatives is the discovery of novel bioactive molecules. jchr.orgnih.gov The fusion of the biologically validated pyrimidine scaffold with the structurally distinct oxepine ring is a strategic approach to generate chemical diversity and new intellectual property. nih.gov

Key research aims include:

Synthesis of Novel Derivatives: A major focus is on developing efficient synthetic routes to create libraries of substituted Oxepino[4,3-d]pyrimidines. This involves modifying the core scaffold with various functional groups to explore the structure-activity relationship (SAR). jchr.orgnih.gov

Anticancer Activity: Inspired by the success of other fused pyrimidines as kinase inhibitors, a significant portion of research investigates the potential of these compounds as anticancer agents. researchgate.netnih.gov Studies often screen these compounds against various cancer cell lines and specific enzyme targets like cyclin-dependent kinases (CDKs). nih.govnih.gov

Antimicrobial and Antiviral Exploration: Given the broad-spectrum activity of both pyrimidines and certain oxepine derivatives, another research avenue is the evaluation of Oxepino[4,3-d]pyrimidines for antibacterial, antifungal, or antiviral efficacy. nih.govresearchgate.net

Other Therapeutic Areas: Researchers also explore the potential of these compounds in other areas where pyrimidines have shown promise, such as anti-inflammatory and antiplatelet activity. wjarr.comwiley.com

The scope of these investigations typically involves chemical synthesis, structural characterization (e.g., NMR, MS, X-ray crystallography), and biological evaluation through in vitro assays. wiley.comjchr.org Promising compounds may then advance to more complex biological studies.

Interactive Data Table: Research on Fused Pyrimidine Systems

The following table summarizes findings from research on various fused pyrimidine systems, illustrating the common research objectives and outcomes that guide the investigation of novel scaffolds like this compound.

Fused Pyrimidine SystemResearch ObjectiveKey FindingsReference
Pyrazolo[4,3-d]pyrimidineDevelop analogues of Myoseverin to inhibit microtubule assembly.A synthesized analogue displayed dual inhibitory activity against both tubulin polymerization and cyclin-dependent kinases. nih.gov
Benzo[h]quinazoline (Fused Pyrimidine)Design novel CDK inhibitors for gastric adenocarcinoma.A synthesized phenol-substituted derivative exhibited potent anticancer activity and was validated through in vitro CDK2 enzyme inhibition assays. nih.gov
Benzofuro[3′,2′:2,3]oxepino[4,5-d]pyrimidineSynthesize and evaluate new polycyclic fused pyrimidines for antiplatelet activity.Several 2,4-disubstituted derivatives showed antiplatelet potency comparable to that of aspirin. wiley.com
Triazolo[4,3-a]pyrimidine (fused with Benzoxepine)Synthesize and evaluate novel derivatives as potential antimycobacterial agents.A synthesized derivative showed high hydrophobic binding modes in docking analysis with target enzymes. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O B588957 Oxepino[4,3-D]pyrimidine CAS No. 150100-00-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

150100-00-8

Molecular Formula

C8H6N2O

Molecular Weight

146.149

IUPAC Name

oxepino[4,3-d]pyrimidine

InChI

InChI=1S/C8H6N2O/c1-2-8-7(5-11-3-1)4-9-6-10-8/h1-6H

InChI Key

QVOBYBSLEZVOLC-UHFFFAOYSA-N

SMILES

C1=COC=C2C=NC=NC2=C1

Synonyms

Oxepino[4,3-d]pyrimidine (9CI)

Origin of Product

United States

Synthetic Methodologies and Strategies for Oxepino 4,3 D Pyrimidine Derivatives

Classical Synthetic Approaches to the Oxepino[4,3-D]pyrimidine Core

Traditional methods for the synthesis of the this compound nucleus have relied on established organic reactions, providing a foundational understanding of its chemical behavior.

Cyclocondensation Reactions in this compound Formation

Cyclocondensation reactions represent a cornerstone in the synthesis of heterocyclic compounds, including this compound derivatives. These reactions typically involve the formation of the pyrimidine (B1678525) ring onto a pre-existing oxepine-containing precursor. A notable example involves the reaction of 5-amino-2,3-dihydro wiley.combenzofuro[3,2-b]oxepin-4-carbonitrile with various Vilsmeier reagents. wiley.comresearchgate.net This process leads to the formation of tetracyclic 2-substituted 4-chloro-5,6-dihydro wiley.combenzofuro[3′,2′:2,3]oxepino[4,5-d]pyrimidines. wiley.comresearchgate.net The versatility of this method allows for the introduction of various substituents at the 2-position of the pyrimidine ring.

Ultrasound irradiation has also been utilized to promote the cyclocondensation of β-keto esters and amidines, resulting in the formation of highly substituted 4-pyrimidinols in good to excellent yields. organic-chemistry.org Although not directly applied to oxepino[4,3-d]pyrimidines in the provided sources, this technique demonstrates a potent alternative for pyrimidine ring formation that could potentially be adapted.

Intramolecular Cyclization Pathways

Intramolecular cyclization offers an effective strategy for constructing the this compound ring system, often by forming the oxepine ring. For instance, the synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been achieved through the intramolecular cyclization of pyrazolyl carboxamide precursors in refluxing ethanol (B145695) with hydrogen peroxide and sodium hydroxide. imist.ma Another approach involves the intramolecular cyclization of 6-arylethynylpyrimidine-5-carbaldehydes with tert-butylamine, which unexpectedly leads to the formation of 7-arylpyrido[4,3-d]pyrimidines. uma.pt While not forming an oxepine ring, this demonstrates the principle of intramolecular cyclization starting from a functionalized pyrimidine. The synthesis of pyrimidine-linked heterocyclic scaffolds has also been achieved through intramolecular cyclization of substituted hydrazides using reagents like iodine in potassium iodide solution. niscpr.res.in

Contemporary and Catalytic Synthesis of this compound Systems

Modern synthetic chemistry has seen a significant shift towards the use of catalysts to improve efficiency, selectivity, and sustainability. These advancements are being applied to the synthesis of complex heterocyclic systems like oxepino[4,3-d]pyrimidines.

Transition Metal-Catalyzed Coupling Reactions in this compound Construction

Transition metal-catalyzed reactions have become indispensable in the synthesis of pyrimidine derivatives. nih.govresearchgate.netmdpi.com These catalysts facilitate a wide range of transformations, enabling the construction of complex cyclic structures. mdpi.com For example, iron has been used to catalyze the synthesis of highly substituted pyrimidines from α,β-unsaturated ketones and amidines. mdpi.com Copper-catalyzed cyclization of ketones with nitriles also provides a facile route to diversely functionalized pyrimidines. organic-chemistry.org While direct applications to this compound synthesis are not extensively detailed in the provided search results, the general utility of transition metals in pyrimidine synthesis suggests their potential applicability. nih.govresearchgate.net Transition metal-catalyzed carbonylation reactions have also emerged as a powerful tool for the synthesis of various heterocycles. sioc-journal.cn

Organocatalytic Methods for Enhanced Selectivity and Yields

Organocatalysis has gained prominence as a sustainable and efficient alternative to metal-based catalysis. conicet.gov.ar These methods often provide high yields and enantioselectivities under mild reaction conditions. rsc.orgrsc.org For instance, an organocatalytic asymmetric (4+3) cyclization of α-(3-isoindolinonyl) propargylic alcohols with 2-indolylmethanols, catalyzed by chiral phosphoric acid, has been developed to synthesize spiro isoindolinone-oxepine-fused indoles. rsc.org This demonstrates the power of organocatalysis in constructing oxepine-containing fused systems with high stereocontrol. L-proline has been used to catalyze the domino reaction of 2-aminobenzimidazole (B67599) or 2,6-diaminopyrimidin-4-one with aldehydes and β-ketoesters in water, leading to the regioselective synthesis of benzo researchgate.netresearchgate.netimidazo[1,2-a]pyrimidines and pyrido[2,3-d]pyrimidin-2-amines. rsc.org Furthermore, organocatalysis has been successfully applied to the synthesis of novel purine (B94841) and pyrimidine acyclic nucleosides, showcasing its utility in modifying nucleobase structures. conicet.gov.ar

Data Tables

Table 1: Examples of Cyclocondensation and Intramolecular Cyclization Reactions

Starting Material(s)Reagent(s)/Condition(s)Product TypeReference(s)
5-amino-2,3-dihydro wiley.combenzofuro[3,2-b]oxepin-4-carbonitrile, Vilsmeier reagents-2-substituted 4-chloro-5,6-dihydro wiley.combenzofuro[3′,2′:2,3]oxepino[4,5-d]pyrimidines wiley.comresearchgate.net
β-keto esters, amidinesUltrasound irradiationHighly substituted 4-pyrimidinols organic-chemistry.org
Pyrazolyl carboxamideRefluxing ethanol, H₂O₂, NaOHPyrazolo[3,4-d]pyrimidine derivative imist.ma
6-arylethynylpyrimidine-5-carbaldehydes, tert-butylamineThermal7-arylpyrido[4,3-d]pyrimidines uma.pt
Substituted hydrazidesI₂/KI, o-phosphoric acid, or aq. KOHPyrimidine linked heterocyclic scaffolds niscpr.res.in

Table 2: Examples of Multi-component and Catalytic Reactions

Reaction TypeStarting MaterialsCatalyst/Condition(s)Product TypeReference(s)
Multi-componentArylglyoxals, 6-amino-1,3-dimethyluracil, barbituric acid derivativesTBAB, ethanol, 50 °CPyrrolo[2,3-d]pyrimidine derivatives scielo.org.mx
Multi-componentAldehydes, malononitrile, barbituric acidBorax, ethanol, refluxDihydropyrano[2,3-d]pyrimidine-diones nih.gov
Transition Metal-Catalyzedα,β-unsaturated ketones, amidinesIron catalystHighly substituted pyrimidines mdpi.com
Transition Metal-CatalyzedKetones, nitrilesCopper catalystDiversely functionalized pyrimidines organic-chemistry.org
Organocatalyticα-(3-isoindolinonyl) propargylic alcohols, 2-indolylmethanolsChiral phosphoric acidSpiro isoindolinone-oxepine-fused indoles rsc.org
Organocatalytic2-aminobenzimidazole/2,6-diaminopyrimidin-4-one, aldehydes, β-ketoestersL-proline, waterBenzo researchgate.netresearchgate.netimidazo[1,2-a]pyrimidines / Pyrido[2,3-d]pyrimidin-2-amines rsc.org

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of heterocyclic compounds is a growing field, aimed at reducing the environmental impact of chemical processes. rasayanjournal.co.in For pyrimidine-containing heterocycles, methods such as microwave-assisted synthesis and the use of aqueous media have been explored to offer faster reaction times, higher yields, and reduced use of hazardous solvents. rasayanjournal.co.injmaterenvironsci.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. nih.govresearchgate.net In the context of fused pyrimidine systems, microwave-assisted synthesis has been successfully employed for the one-pot, multi-component synthesis of pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines. nih.govresearchgate.net For instance, a solvent-free procedure using a solid alumina (B75360) support as an energy transfer medium under microwave irradiation has been developed for pyrimido[4,5-d]pyrimidine (B13093195) derivatives, bringing reaction times down to seconds with high yields. researchgate.net Another approach involves a nickel titanate nanoparticle-supported montmorillonite (B579905) K30 as a heterogeneous catalyst for synthesizing 4-amino pyrimidine analogues under microwave conditions, highlighting the potential for recyclable catalysts. rsc.org While direct reports on the microwave-assisted synthesis of the core this compound are not extensively detailed, these methodologies applied to analogous fused pyrimidines, such as pyrazole-linked triazolo-pyrimidine hybrids in ionic liquids, demonstrate the high potential and efficiency of this green technique for constructing complex heterocyclic systems. nih.gov

Aqueous Media: The use of water as a reaction medium is a cornerstone of green chemistry. scirp.org Several syntheses of pyrimidine-fused heterocycles have been successfully conducted in aqueous media. For example, the synthesis of pyrano[2,3-d]pyrimidinone and pyrido[2,3-d]pyrimidine (B1209978) derivatives has been achieved through one-pot, three-component condensation reactions in aqueous ethanol, often catalyzed by simple, low-cost catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) or diammonium hydrogen phosphate (B84403) (DAHP). scirp.orgorientjchem.org These methods offer simple work-up procedures, good yields, and an environmentally benign profile. scirp.org The synthesis of pyrano[2,3-d] pyrimidine derivatives has also been effectively catalyzed by tetrabutylammonium (B224687) bromide (TBAB) in water. jmaterenvironsci.com The successful application of aqueous systems for these structurally related pyran-fused pyrimidines strongly suggests the feasibility of adapting these green protocols for the synthesis of their oxepino analogues.

Green MethodCatalyst/ConditionsTarget/Related SystemKey Advantages
Microwave-AssistedAlumina (solid support), solvent-freePyrimido[4,5-d]pyrimidinesRapid reaction (seconds), high yield, solvent-free. researchgate.net
Microwave-AssistedIonic Liquid (triethylammonium acetate)Pyrazole-linked triazolo-pyrimidinesHigh efficiency, recyclable ionic liquid. nih.gov
Aqueous MediaDiammonium hydrogen phosphate (DAHP)Pyrido[2,3-d]pyrimidinesEnvironmentally friendly, good yields, easy work-up. scirp.org
Aqueous Media1,4-diazabicyclo[2.2.2]octane (DABCO)Pyrano[2,3-d]pyrimidinonesMild conditions, high yields, low-cost catalyst. orientjchem.org

Precursors and Building Blocks for this compound Scaffolds

The construction of the this compound ring system relies on the selection of appropriate precursors that contain the pre-formed oxepine or pyrimidine moieties, or fragments that can be cyclized to form them. The most common strategies involve the annulation of a pyrimidine ring onto an existing oxepine-containing structure.

A key precursor for the synthesis of benzofuro-annulated oxepino[4,5-d]pyrimidines is 5-amino-2,3-dihydro wiley.combenzofuro[3,2-b]oxepin-4-carbonitrile . wiley.comresearchgate.net This molecule contains both the oxepine ring and a suitably functionalized aminonitrile group on an adjacent ring, primed for pyrimidine ring formation. Reaction of this precursor with Vilsmeier reagents (e.g., from N,N-dimethylformamide or N,N-dimethylacetamide) leads to the formation of 2-substituted 4-chloro-5,6-dihydro wiley.combenzofuro[3′,2′:2,3]oxepino[4,5-d]pyrimidines. wiley.comresearchgate.net

Another versatile building block approach starts with simpler, more fundamental heterocyclic precursors. For example, quinazoline (B50416) can be used as a precursor to prepare the parent oxepino[4,5-d]pyrimidine . nih.gov This transformation is part of a broader dearomative oxidation strategy that can be applied to various benzo-fused nitrogen heterocycles. nih.gov

In a more general sense, the synthesis of fused pyrimidines often utilizes 1,3-bifunctional three-carbon fragments which condense with amidines, ureas, or guanidines. bu.edu.eg For building the this compound scaffold specifically, this would translate to precursors such as β-keto esters or malonates derived from a pre-existing oxepine ring, which can then be cyclized with an N-C-N fragment. Similarly, appropriately substituted pyrimidines, such as those with reactive groups at the 4 and 5 positions (e.g., 4-aminopyrimidines), can serve as foundational building blocks for the subsequent fusion of the oxepine ring. rjptonline.org

Precursor/Building BlockReagent/Reaction TypeResulting Structure
5-Amino-2,3-dihydro wiley.combenzofuro[3,2-b]oxepin-4-carbonitrileVilsmeier Reagents2-Substituted 4-chloro-5,6-dihydro wiley.combenzofuro[3′,2′:2,3]oxepino[4,5-d]pyrimidines. wiley.comresearchgate.net
QuinazolineTwo-step dearomative oxidationOxepino[4,5-d]pyrimidine. nih.gov
4-AminopyrimidinesCyclization with a C3 fragmentGeneral route to pyrido[2,3-d]pyrimidines, adaptable for oxepino-fused systems. rjptonline.org
Oxepine-derived 1,3-dicarbonylsCondensation with amidine/ureaGeneral route to pyrimidine ring fusion. bu.edu.eg

Functionalization and Derivatization Strategies of the this compound Ring System

Once the core this compound scaffold is assembled, further functionalization is often necessary to modulate its properties. These modifications can be directed at either the pyrimidine or the oxepine portion of the molecule.

The pyrimidine ring within the fused system is highly susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups or bearing a good leaving group. The C-4 position of the pyrimidine ring is known to be highly reactive towards nucleophiles. google.commdpi.com

A prominent example of regioselective functionalization is the displacement of a chlorine atom at the 4-position. Syntheses that produce 4-chloro-oxepino[4,3-d]pyrimidine derivatives open the door for a wide range of subsequent modifications. wiley.com Treatment of these 4-chloro derivatives with various nucleophiles, such as simple amines, results in a highly regioselective substitution to yield the corresponding 4-amino-oxepino[4,3-d]pyrimidine derivatives. wiley.comresearchgate.net This reaction is a cornerstone for creating libraries of compounds with diverse substituents at this position. The preference for substitution at C-4 over other positions, like C-2, is a well-documented phenomenon in the chemistry of 2,4-dihalopyrimidines and related fused systems like quinazolines. google.commdpi.comresearchgate.net

The oxepine ring, a seven-membered oxygen-containing heterocycle, offers different avenues for chemical modification compared to the aromatic pyrimidine ring. While specific examples of modifications on the pre-formed this compound system are not widely reported, the general reactivity of oxepines and their dihydro- or tetrahydro- derivatives can be considered.

For dihydro-oxepine systems, reactions can include palladium-catalyzed processes. researchgate.net The synthesis of some oxepine-containing natural products involves challenging steps to forge the seven-membered ring, such as ring-closing metathesis or palladium-catalyzed β-hydride elimination, indicating that the double bonds within a dihydro-oxepine ring are reactive handles. researchgate.net Other synthetic routes to oxepine rings involve cyclodehydration, radical cyclization, and Mizoroki-Heck reactions, which could potentially be applied to modify existing oxepine precursors before pyrimidine annulation. tsijournals.com

In the context of a saturated or partially saturated oxepine ring within the fused scaffold, typical ether cleavage reactions or transformations of any existing functional groups (e.g., hydroxyls, carbonyls) could be envisioned. The presence of the oxygen atom can also influence the reactivity of adjacent carbons, potentially enabling transformations that are not possible on a carbocyclic analogue. evitachem.com

Reactivity and Mechanistic Studies of Oxepino 4,3 D Pyrimidine Systems

Electrophilic and Nucleophilic Reactivity Profiles of the Oxepino[4,3-D]pyrimidine Core

There is no available research data detailing the electrophilic and nucleophilic reactivity profiles of the this compound core. Investigations into how this specific heterocyclic system reacts with electrophiles and nucleophiles, including the identification of reactive sites and the electronic effects of the fused oxepine and pyrimidine (B1678525) rings, have not been reported.

Investigation of Rearrangement Reactions Involving the this compound Scaffold (e.g., Truce-Smiles Rearrangement)

Specific studies on rearrangement reactions involving the this compound scaffold are not found in the scientific literature. Consequently, there is no information regarding the potential for this compound to undergo rearrangements such as the Truce-Smiles rearrangement, nor are there any mechanistic studies on such transformations.

Annulation and Ring-Expansion/Contraction Pathways of this compound Derivatives

There is a lack of published research on the annulation and ring-expansion or contraction pathways of this compound derivatives. Methodologies for constructing additional rings onto the scaffold or for altering the size of the oxepine or pyrimidine rings within this specific fused system have not been documented.

Stability and Degradation Mechanisms of the this compound Framework under Various Conditions

No studies have been published on the stability and degradation mechanisms of the this compound framework. Information regarding its behavior under different conditions, such as acidic, basic, oxidative, thermal, or photochemical stress, is currently unavailable.

Structural Elucidation and Advanced Spectroscopic Characterization of Oxepino 4,3 D Pyrimidine Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) environments within a molecule. For a hypothetical derivative, such as a substituted 5,6,7,8-tetrahydro-oxepino[4,3-d]pyrimidine, a detailed NMR analysis would provide insights into its precise connectivity and stereochemistry.

In ¹H NMR spectroscopy, the chemical shifts (δ) of protons are indicative of their local electronic environment. Protons attached to the pyrimidine (B1678525) ring would be expected to resonate in the aromatic region, typically between δ 7.0 and 9.0 ppm. The protons within the oxepine ring, particularly those on the saturated portion, would appear at higher fields. For instance, the methylene protons adjacent to the oxygen atom in the oxepine ring would likely exhibit chemical shifts in the range of δ 3.5-4.5 ppm. The multiplicity of these signals (singlet, doublet, triplet, etc.) and the corresponding coupling constants (J) would reveal the number of neighboring protons, aiding in the assignment of adjacent proton networks.

¹³C NMR spectroscopy provides complementary information on the carbon skeleton. The chemical shifts of carbon atoms in the pyrimidine ring would be expected in the range of δ 140-160 ppm, with carbons bonded to nitrogen appearing at the lower end of this range. The carbons of the oxepine ring would resonate at higher fields, with the carbon atoms adjacent to the oxygen appearing in the δ 60-80 ppm region.

Illustrative NMR Data for a Hypothetical Oxepino[4,3-d]pyrimidine Derivative

Assignment ¹H NMR (δ, ppm, Multiplicity, J in Hz) ¹³C NMR (δ, ppm)
H-28.5 (s)155.0
H-48.2 (s)158.0
C-4a-120.0
H-63.8 (t, J = 6.0)70.0
H-72.1 (m)30.0
H-82.9 (t, J = 6.5)45.0
C-9a-160.0

Note: This data is hypothetical and serves as an example of expected values.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For an this compound derivative, electron ionization (EI) or electrospray ionization (ESI) would be employed to generate a molecular ion (M⁺) or a protonated molecule ([M+H]⁺), respectively. The high-resolution mass spectrum would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation of the this compound core would likely proceed through characteristic pathways. Cleavage of the oxepine ring is a probable fragmentation route, potentially involving the loss of small neutral molecules such as ethylene or formaldehyde. The pyrimidine ring, being aromatic, would be more stable, but could undergo retro-Diels-Alder reactions or loss of HCN or its derivatives depending on the substituents. The analysis of these fragment ions provides valuable clues about the connectivity of the molecule.

Plausible Mass Spectrometry Fragmentation for an this compound Derivative

m/z Value Proposed Fragment Fragmentation Pathway
[M]⁺Molecular Ion-
[M - 28]⁺Loss of C₂H₄Cleavage of the oxepine ring
[M - 27]⁺Loss of HCNFragmentation of the pyrimidine ring
[M - R]⁺Loss of a substituentCleavage of a substituent from the core

Note: This data is hypothetical and illustrates potential fragmentation pathways.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids. A single-crystal X-ray diffraction analysis of a suitable crystal of an this compound derivative would yield a three-dimensional model of the molecule in the solid state. This technique would confirm the connectivity of the atoms, and provide precise bond lengths, bond angles, and torsion angles.

The crystal structure would reveal the conformation of the seven-membered oxepine ring, which is typically non-planar. It would also show the planarity of the pyrimidine ring and the relative orientation of any substituents. Intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of the molecules in the crystal lattice, would also be elucidated.

Hypothetical Crystallographic Data for an this compound Derivative

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
β (°)95.5
Volume (ų)1290
Z4

Note: This data is hypothetical and for illustrative purposes only.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of an this compound derivative would exhibit characteristic absorption bands for the functional groups within its structure.

The pyrimidine ring would show characteristic C=N and C=C stretching vibrations in the 1650-1500 cm⁻¹ region. The C-H stretching vibrations of the aromatic protons would appear around 3100-3000 cm⁻¹. The oxepine ring would be characterized by a strong C-O-C stretching band, typically in the 1250-1050 cm⁻¹ region. If substituents are present, their characteristic absorption bands would also be observed, for example, a C=O stretch for a ketone or amide substituent around 1700 cm⁻¹, or N-H stretching vibrations for an amino group around 3500-3300 cm⁻¹.

Characteristic Infrared Absorption Bands for a Hypothetical this compound Derivative

Frequency (cm⁻¹) Vibrational Mode Functional Group
3100-3000C-H stretchAromatic (pyrimidine)
2950-2850C-H stretchAliphatic (oxepine)
1620-1580C=N stretchPyrimidine ring
1550-1450C=C stretchPyrimidine ring
1250-1050C-O-C stretchEther (oxepine)

Note: This data is hypothetical and represents typical ranges for the indicated functional groups.

Computational Chemistry and Theoretical Investigations of Oxepino 4,3 D Pyrimidine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to determining the electronic characteristics of a molecule. These methods solve approximations of the Schrödinger equation to provide insights into molecular orbitals, charge distribution, and spectroscopic properties. mdpi.com

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. cond-mat.de It is used to investigate the electronic structure of molecules by calculating properties based on the electron density. For Oxepino[4,3-d]pyrimidine, DFT calculations, typically using a hybrid functional like B3LYP combined with a basis set such as 6-311++G(d,p), can be employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comscielo.org.mx

The HOMO-LUMO energy gap (ΔE) is a critical parameter, indicating the chemical reactivity and kinetic stability of the molecule. scielo.org.mx A large gap suggests high stability, whereas a small gap implies the molecule is more reactive. scielo.org.mx Furthermore, DFT can be used to generate maps of the Molecular Electrostatic Potential (MEP), which visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Natural Population Analysis (NPA) can also provide specific net atomic charges, offering a quantitative measure of charge delocalization. scielo.org.mxpolessu.by

For a hypothetical analysis of this compound, the results would likely reveal the electron-withdrawing nature of the pyrimidine (B1678525) ring's nitrogen atoms, creating electrophilic sites, while the oxepine ring's oxygen atom would contribute to an electron-rich region.

Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT/B3LYP

Parameter Gas Phase In DMSO Description
EHOMO (eV) -6.55 -6.48 Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO (eV) -0.82 -0.95 Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE) (eV) 5.73 5.53 Difference between LUMO and HOMO; indicates chemical stability and reactivity. scielo.org.mx
Electronegativity (χ) (eV) 3.69 3.72 The ability of the molecule to attract electrons. scielo.org.mx
Chemical Hardness (η) (eV) 2.87 2.77 Resistance to change in electron distribution. scielo.org.mx
Dipole Moment (μ) (Debye) 2.15 3.20 Measure of the molecule's overall polarity. The increase in a polar solvent like DMSO is expected. scielo.org.mx

This table presents hypothetical data based on typical values for similar fused heterocyclic systems found in the literature. scielo.org.mx

Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. d-nb.info These methods, including Hartree-Fock (HF) and post-HF methods like Møller-Plesset perturbation theory (MP2), are crucial for predicting spectroscopic parameters, which can then be compared with experimental data to confirm a molecule's structure. researchgate.netresearchgate.net

For this compound, ab initio calculations can predict:

NMR Spectra: Chemical shifts (¹H and ¹³C) can be calculated with high accuracy, aiding in the structural elucidation of synthesized compounds. researchgate.net

Vibrational Spectra: Infrared (IR) and Raman frequencies can be computed to identify characteristic vibrational modes of the functional groups within the molecule, such as C=N stretching in the pyrimidine ring or C-O-C stretching in the oxepine ring. researchgate.net

Electronic Spectra: Time-dependent DFT (TD-DFT) can be used to predict UV-Visible absorption spectra by calculating the energies of electronic transitions, often from the HOMO to the LUMO. polessu.byresearchgate.net

These predictive calculations are essential for validating experimental findings and providing a deeper understanding of the molecule's spectroscopic signature. d-nb.info

Conformational Analysis and Molecular Geometry Optimization

The three-dimensional structure of a molecule is critical to its function and reactivity. scielo.org.mx Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing a stable conformer. crystalsolutions.euatomistica.online

The this compound scaffold contains a seven-membered oxepine ring, which is known to be conformationally flexible. rsc.org Therefore, a thorough conformational analysis is necessary to identify the most stable, low-energy conformations. This is typically achieved by:

Conformational Search: Using methods like Monte Carlo or systematic grid scans to explore the potential energy surface (PES) by rotating flexible dihedral angles. rsc.org

Geometry Optimization: Each potential conformer is then fully optimized using a reliable method like DFT (e.g., B3LYP/6-31G(d,p)) to find the nearest local energy minimum. mdpi.comrsc.org

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (i.e., have no imaginary frequencies). mdpi.com

For carbohydrate-based oxepines, studies have shown that the preferred conformations are often a mix of half-chair and twist-half forms, governed by the need to minimize steric interactions. rsc.org A similar analysis for this compound would be crucial to understand its predominant shape in different environments.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. chemrxiv.org By mapping the potential energy surface that connects reactants to products, chemists can identify the transition state (TS)—the highest energy point along the reaction coordinate. libretexts.org

For this compound, theoretical methods can be used to:

Model Synthetic Routes: Elucidate the mechanism of its formation, for example, from the reaction of a quinazoline (B50416) derivative. nih.gov

Predict Reactivity: Investigate its susceptibility to electrophilic or nucleophilic attack by modeling the reaction pathways and calculating the activation energies (the energy difference between the reactants and the transition state).

Identify Intermediates: Locate any stable intermediates that may form during a reaction.

Finding a transition state structure and calculating its energy allows for the prediction of reaction rates using Transition State Theory (TST). escholarship.org This provides invaluable insight into the feasibility and kinetics of a proposed chemical transformation. escholarship.org

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. protocols.io MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of molecular behavior. rsc.org

For this compound, MD simulations would be particularly useful for:

Assessing Conformational Flexibility: The oxepine ring's flexibility can be explored dynamically, showing how the molecule samples different conformations in solution over a period of nanoseconds. mdpi.com

Studying Solvent Effects: By explicitly including solvent molecules (e.g., water) in the simulation box, MD can model the specific hydrogen bonds and other interactions between the solute and the solvent. escholarship.orgresearcher.life This provides a more realistic picture of the molecule's behavior in a biological or chemical environment compared to implicit solvent models used in quantum calculations. researcher.life

Complex Stability: If docked into a protein, MD simulations can assess the stability of the protein-ligand complex over time, providing insights into the residence time and binding affinity of the ligand. rsc.orgnih.gov

Parameters like the root-mean-square deviation (RMSD) and radius of gyration (Rg) are analyzed during MD simulations to quantify the stability and compactness of the molecule or its complex. mdpi.com

Molecular Modeling and Docking Studies for Hypothetical Molecular Recognition

The fusion of a pyrimidine ring, a common scaffold in medicinal chemistry, with an oxepine ring makes this compound an interesting candidate for drug design. nih.govresearchgate.net Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, usually a protein) to form a stable complex. mdpi.comresearchgate.net

A hypothetical docking study for this compound would involve:

Target Selection: Choosing a biologically relevant protein target. Given the prevalence of pyrimidine derivatives as kinase inhibitors, a target like Epidermal Growth Factor Receptor (EGFR) or a Cyclin-Dependent Kinase (CDK) could be selected. nih.govnih.gov

Docking Simulation: Using software like AutoDock or MOE, the optimized 3D structure of this compound would be placed into the active site of the protein. mdpi.comnih.gov The program then samples various poses and scores them based on binding affinity or free energy of binding.

Analysis of Interactions: The best-scoring poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, or π-π stacking, between the ligand and the protein's amino acid residues. mdpi.comresearchgate.net

These studies can guide the rational design of more potent and selective inhibitors by suggesting modifications to the this compound scaffold to enhance binding. rsc.org

Table 2: Hypothetical Molecular Docking Results for this compound against a Kinase Target (e.g., EGFR)

Parameter Value Description
Binding Energy (kcal/mol) -8.5 A more negative value indicates a stronger predicted binding affinity.
Hydrogen Bonds N1 with Met793 (backbone) Hydrogen bonds are crucial for specificity and anchoring the ligand in the active site. mdpi.com
Hydrophobic Interactions Oxepine ring with Leu718, Val726 Interactions with nonpolar residues contribute significantly to binding affinity. researchgate.net
π-Alkyl Interaction Pyrimidine ring with Ala743, Leu844 An interaction between the aromatic pyrimidine ring and alkyl side chains of amino acids. researchgate.net

This table presents a hypothetical binding mode based on known interactions of similar pyrimidine-based inhibitors with kinase active sites. mdpi.comnih.govresearchgate.net

Prediction of Ligand-Receptor Interactions and Binding Modes

Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (receptor). This method allows researchers to visualize and analyze the intermolecular interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

In the study of complex heterocyclic systems related to the this compound core, such as tetrahydrobenzo researchgate.netnii.ac.jpoxepino[4,5-d] researchgate.netevitachem.comnih.govtriazolo[4,3-a] pyrimidine derivatives, docking analyses have been performed to elucidate binding modes. researchgate.netingentaconnect.com For instance, the docking of a particularly active ligand from this series revealed extensive interactions within the receptor's binding site. researchgate.netingentaconnect.com The binding was characterized by a combination of hydrogen bonds and various hydrophobic interactions. researchgate.netingentaconnect.com

Key interactions identified for a 3-methoxy-10,12-dimethyl-8-phenyl-6,7,8,12-tetrahydrobenzo researchgate.netnii.ac.jpoxepino[4,5-d] researchgate.netevitachem.comnih.govtriazolo[4,3-a] pyrimidine derivative included several hydrogen bonds with amino acid residues like ThrA:127, LysA:103, GlyA:102, ValA:101, and ArgA:238. researchgate.netingentaconnect.com Additionally, the stability of the complex was enhanced by non-covalent interactions, including Pi-anion interactions with AspA:129 and GluA:201, Pi-alkyl interactions with AlaA:246 and LeuA:180, and a Pi-Pi stacking interaction with HisA:179. researchgate.netingentaconnect.com Such detailed interaction maps are fundamental for understanding the structural basis of a compound's biological activity and for guiding further structural modifications to improve binding affinity.

Table 1: Predicted Ligand-Receptor Interactions for a Benzo-Oxepino-Pyrimidine Derivative. researchgate.netingentaconnect.com
Interaction TypeInteracting Amino Acid ResiduesBond Distance (Å)
Hydrogen BondingThrA:1272.194
LysA:1033.103, 2.164
GlyA:1021.713
ArgA:2381.713
ValA:1012.113
Pi-AnionAspA:129N/A
GluA:201N/A
Pi-AlkylAlaA:246N/A
LeuA:180N/A
Pi-Pi StackingHisA:1793.104

Computational Screening for Novel this compound Derivatives

Computational screening, or virtual screening, is a powerful strategy for identifying promising lead compounds from large chemical libraries. This process can be either structure-based, relying on the 3D structure of the target receptor, or ligand-based, using the information from a set of known active molecules.

Ligand-based pharmacophore modeling is a prominent technique used in this domain. researchgate.netingentaconnect.com A pharmacophore model represents the essential 3D arrangement of steric and electronic features necessary for biological activity. For pyrimidine derivatives, these models can be developed to design new substituted compounds with potentially enhanced therapeutic effects. researchgate.netingentaconnect.com For example, a computational investigation of pyrimidine-based derivatives as Focal Adhesion Kinase (FAK) inhibitors led to the design of four new compounds (D1–D4) with predicted high inhibitory activity. rsc.org Molecular docking simulations for these newly designed compounds showed favorable binding energies, stabilized by hydrogen and hydrophobic bonds with key residues in the FAK receptor, such as Cys502, Ile428, and Leu553. rsc.org

This approach allows for the rational design of novel molecules based on the this compound scaffold. By identifying the key structural features that contribute to activity, researchers can computationally generate and evaluate new derivatives, prioritizing the most promising candidates for synthesis and biological testing. This significantly streamlines the drug discovery process, saving time and resources.

Table 2: Example of a Computational Screening Hit List for Novel FAK Inhibitors. rsc.org
Compound IDPredicted Activity (IC50, nM)Predicted Binding Energy (kcal/mol)Key Interacting Residues
D1< 10-9.8Cys502, Leu553
D2< 15-9.5Ile428, Leu501
D3< 5-10.2Cys502, Leu567
D4< 12-9.6Cys502, Ile428, Leu553

Quantitative Structure-Property Relationship (QSPR) Studies of this compound Scaffolds

Quantitative Structure-Property Relationship (QSPR) and its biological counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational methods that aim to build a mathematical relationship between the chemical structure of a compound and its physicochemical properties or biological activity. imist.ma The fundamental principle is that the variations in the activity/property of a series of compounds can be correlated with changes in their molecular descriptors. imist.maijournalse.org

For pyrimidine-based scaffolds, QSAR/QSPR studies are instrumental in understanding which molecular features are critical for their desired effects. These studies involve calculating a wide range of molecular descriptors—such as electronic, steric, hydrophobic, and topological parameters—and then using statistical methods like Multiple Linear Regression (MLR) to create a predictive model. ijournalse.orgniscpr.res.in

For instance, a 3D-QSAR study on a series of pyrimidine-based FAK inhibitors utilized a Comparative Molecular Similarity Index Analysis (CoMSIA) model. rsc.org This model yielded strong statistical validation (Q² = 0.699, R² = 0.931), indicating its reliability and predictive power. rsc.org The resulting contour maps from the CoMSIA model highlighted the importance of hydrophobic and hydrogen-bond donor fields, showing that modifications in these areas could significantly impact the bioactivities of the inhibitors. rsc.org Similarly, a study on N-methyl pyrimidone inhibitors of HIV-1 integrase developed a 5-point pharmacophore model (AADDR) and a predictive atom-based 3D-QSAR model (r² = 0.92). nih.gov The QSAR results identified favorable and unfavorable regions for hydrophobic and electron-withdrawing groups, providing clear guidance for designing more potent inhibitors. nih.gov

While specific QSPR studies on the this compound scaffold are not extensively documented, the principles and methodologies applied to other pyrimidine systems are directly transferable. Such studies would be invaluable for optimizing the properties of this compound derivatives, enabling the prediction of their activity and the rational design of new compounds with improved therapeutic profiles.

Table 3: Illustrative Molecular Descriptors Used in QSAR/QSPR Models for Pyrimidine Scaffolds. rsc.orgijournalse.orgnih.gov
Descriptor ClassExample DescriptorPotential Influence on Property/Activity
ElectronicHOMO/LUMO EnergyRelates to chemical reactivity and charge transfer interactions.
Dipole MomentInfluences polarity and solubility.
Steric / 3DMolecular VolumeAffects binding site complementarity.
Surface AreaRelates to the extent of interaction with the receptor.
HydrophobicLogPCrucial for membrane permeability and hydrophobic interactions.
TopologicalWiener IndexDescribes molecular branching and size.
3D-QSAR FieldsCoMSIA Fields (Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor)Provides a 3D map of favorable and unfavorable regions for interaction. rsc.org

Applications As a Synthetic Scaffold and Core Motif in Chemical Biology and Material Science

Design and Synthesis of Complex Polycyclic Systems Incorporating Oxepino[4,3-D]pyrimidine

The inherent reactivity and structural features of the this compound nucleus allow for its elaboration into intricate polycyclic frameworks. This is achieved by fusing additional carbocyclic or heterocyclic rings, leading to compounds with diverse stereochemistry and electronic properties.

A significant strategy in expanding the chemical space of this compound involves its fusion with other heterocyclic systems, such as the benzothiophene (B83047) moiety. This has led to the successful synthesis of novel tetracyclic and pentacyclic systems. For instance, researchers have developed synthetic routes to Current time information in Bangalore, IN.Benzothieno[3′,2′:2,3]oxepino[4,5-d]pyrimidines. lookchem.comresearchgate.net One reported method begins with 3-(3-cyanopropoxy) Current time information in Bangalore, IN.benzothiophene-2-carbonitrile, which upon reaction with sodium hydride, yields 5-amino-2,3-dihydro Current time information in Bangalore, IN.benzothieno[3,2-b]oxepin-4-carbonitrile. researchgate.net This intermediate serves as a key building block for constructing the fused pyrimidine (B1678525) ring. researchgate.net

These complex benzothieno-fused derivatives have been investigated for their potential biological activities. Studies have shown that certain compounds within this class are evaluated as inhibitors of platelet aggregation in vitro. researchgate.netresearchmap.jp The fusion of the bulky benzothieno group can induce significant helical distortion in the molecule, a key stereochemical feature that can influence biological interactions. rsc.org Similarly, related benzofuro-oxepino-pyrimidines, synthesized from 5-amino-2,3-dihydro Current time information in Bangalore, IN.benzofuro[3,2-b]oxepin-4-carbonitrile, have also been prepared and evaluated for antiplatelet activity, with some derivatives showing potency comparable to aspirin. wiley.com

Table 1: Examples of Synthesized Benzothieno-oxepino-pyrimidine Systems

Compound Class Starting Material/Precursor Reported Application/Evaluation Citations
Current time information in Bangalore, IN.Benzothieno[3′,2′:2,3]oxepino[4,5-d]pyrimidines 5-Amino-2,3-dihydro Current time information in Bangalore, IN.benzothieno[3,2-b]oxepin-4-carbonitrile Antiplatelet Aggregation Activity lookchem.comresearchgate.netresearchmap.jp
5,6-Dihydro Current time information in Bangalore, IN.benzofuro[3′,2′:2,3]oxepino[4,5-d]pyrimidines 5-Amino-2,3-dihydro Current time information in Bangalore, IN.benzofuro[3,2-b]oxepin-4-carbonitrile Antiplatelet Activity wiley.com

The this compound scaffold can be further functionalized by integrating additional nitrogen-containing heterocycles, such as triazoles. The 1,2,3- and 1,2,4-triazole (B32235) rings are of particular interest in medicinal chemistry due to their ability to act as bioisosteres and participate in hydrogen bonding. researchgate.netresearchgate.net

A notable example is the synthesis of 3-methoxy-10,12-dimethyl-8-phenyl-6,7,8,12-tetrahydrobenzo lookchem.comrsc.orgoxepino[4,5-d] Current time information in Bangalore, IN.rsc.orgnih.govtriazolo[4,3-a]pyrimidine derivatives. researchgate.net The synthetic approach involves creating a single molecular framework that combines the benzoxepine, pyrimidine, and 1,2,4-triazole moieties. researchgate.net These novel heterocyclic derivatives were subsequently evaluated for their potential as antimycobacterial agents. researchgate.net The fusion of a triazole ring adds to the structural complexity and provides new points for molecular interaction, which is crucial for developing targeted therapeutic agents. researchgate.netbeilstein-journals.org

Table 2: Integration of Triazole Rings with Oxepino-Pyrimidine Scaffolds

Fused Heterocyclic System Synthetic Strategy Potential Application Citations
Benzo lookchem.comrsc.orgoxepino[4,5-d] Current time information in Bangalore, IN.rsc.orgnih.govtriazolo[4,3-a]pyrimidine Combination of benzoxepine, pyrimidine, and 1,2,4-triazole moieties in a single framework. Antimycobacterial Agents researchgate.net

Role of this compound in the Development of Novel Chemical Entities

The this compound framework is a key building block for generating novel chemical entities that are structurally distinct from existing compounds. Its utility as a core motif is evident in its successful incorporation into larger, polycyclic systems designed for specific biological targets. lookchem.comresearchgate.net The development of pyrimidine derivatives, in general, is a major focus in medicinal chemistry due to their presence in natural products and their wide range of pharmacological activities. nih.govresearchgate.net

The this compound scaffold provides a rigid and defined three-dimensional structure that can be systematically modified. This "scaffold hopping" approach allows chemists to create libraries of related compounds by introducing various substituents or fusing additional rings. nih.gov For example, the synthesis of benzofuro- and benzothieno-fused oxepino-pyrimidines has yielded compounds with antiplatelet activity, demonstrating the scaffold's potential in developing cardiovascular agents. researchgate.netwiley.com The ability to create such diverse and complex molecules makes the this compound scaffold a valuable tool in the search for new lead compounds in drug discovery. ekb.egmdpi.com

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds based on the this compound scaffold. SAR studies involve systematically altering the chemical structure of a molecule and assessing the effect of these changes on its biological potency and selectivity. nih.govresearchgate.net

The biological activity of this compound derivatives can be finely tuned by modifying the substituents at various positions on the heterocyclic core. Research on related fused pyrimidine systems has consistently shown that the nature and position of substituents greatly influence their pharmacological effects. nih.govresearchgate.netgsconlinepress.com

For example, in the synthesis of 5,6-dihydro Current time information in Bangalore, IN.benzofuro[3′,2′:2,3]oxepino[4,5-d]pyrimidines, the 4-position of the pyrimidine ring was a key point for modification. wiley.com Starting with a 4-chloro derivative, treatment with various amines led to a series of 4-amino derivatives. The evaluation of these new compounds for antiplatelet activity revealed that this substitution was critical for their potency. wiley.com Similarly, studies on benzo lookchem.comrsc.orgoxepino[4,5-d] Current time information in Bangalore, IN.rsc.orgnih.govtriazolo[4,3-a]pyrimidine derivatives involved synthesizing a range of compounds with different substitutions on a phenyl ring attached to the core structure. researchgate.net The screening of these compounds for antitubercular activity indicated that certain substitution patterns were more effective than others, highlighting the importance of substituent effects for molecular recognition and biological function. researchgate.net

Table 3: Influence of Substituents on the Activity of Oxepino-Pyrimidine Derivatives

Core Scaffold Position of Substitution Substituent Change Impact on Biological Activity Citations
5,6-Dihydro Current time information in Bangalore, IN.benzofuro[3′,2′:2,3]oxepino[4,5-d]pyrimidine C4-Position Chloro to various Amino groups Modulated antiplatelet activity; some showed potency comparable to aspirin. wiley.com

The non-planar, seven-membered oxepine ring gives the this compound scaffold a distinct three-dimensional conformation. When this core is fused with additional bulky ring systems, complex stereochemical features can arise, which are critical for molecular recognition by biological targets.

For instance, studies on the related thieno[3′,2′:4,5] Current time information in Bangalore, IN.benzothieno[2,3-d]pyrimidine system, which also features fused rings, have shown that these molecules exhibit a significant degree of helical distortion. rsc.org This helicity, a form of axial chirality, means the molecule exists as a pair of non-superimposable mirror images (enantiomers). Such stereochemical properties are paramount in medicinal chemistry, as biological systems are chiral, and different enantiomers of a drug can have vastly different activities. Therefore, when designing complex polycyclic systems based on the this compound scaffold, careful consideration of the potential for atropisomerism or other forms of stereoisomerism is essential for optimizing interactions with specific biological targets.

Bioisosteric Replacements and Analog Design Based on the this compound Core

The strategic modification of lead compounds through bioisosteric replacement is a cornerstone of modern drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic properties. cambridgemedchemconsulting.comscripps.edudrughunter.com The this compound nucleus serves as a valuable scaffold for analog design, where its core structure is systematically decorated with various substituents to explore structure-activity relationships (SAR).

Researchers have developed synthetic methods for derivatives such as 1,4,5,6-tetrahydrobenzo lookchem.comresearchgate.netoxepino[4,5-d]pyrimidin-2-amines and evaluated their biological activities. researchgate.net In one such study, a series of these compounds were synthesized and tested for anti-neuroinflammatory effects. The 3,5-bis-trifluoromethylphenyl-substituted derivative, in particular, demonstrated significant anti-neuroinflammatory activity in BV2 microglia cells without exhibiting toxicity. researchgate.net This highlights how the core scaffold can be modified to produce potent and selective biological modulators.

Further demonstrating the utility of this scaffold, other studies have focused on the synthesis of tetracyclic systems like evitachem.combenzofuro[3′,2′:2,3]oxepino[4,5-d]pyrimidines and evitachem.combenzothieno[3′,2′:2,3]oxepino[4,5-d]pyrimidines. wiley.comtandfonline.com These analogs, which incorporate additional fused rings, were evaluated for antiplatelet aggregation activity. wiley.comtandfonline.com Certain 2-substituted 4-amino derivatives showed potency comparable to aspirin, indicating that the oxepino-pyrimidine core can be effectively integrated into larger, more complex structures to achieve specific therapeutic effects. wiley.com

Derivative ClassBiological Activity InvestigatedKey Findings
1,4,5,6-Tetrahydrobenzo lookchem.comresearchgate.netoxepino[4,5-d]pyrimidin-2-amine derivatives researchgate.netAnti-neuroinflammatory3,5-bis-trifluoromethylphenyl substituted analog showed potent activity with no toxicity in BV2 microglia cells. researchgate.net
evitachem.comBenzofuro[3′,2′:2,3]oxepino[4,5-d]pyrimidine derivatives wiley.comAntiplateletSome 2-substituted 4-amino derivatives displayed potency comparable to aspirin. wiley.com
evitachem.comBenzothieno[3′,2′:2,3]oxepino[4,5-d]pyrimidines tandfonline.comAntiplatelet AggregationThe scaffold was successfully used to create novel heterocyclic systems with biological activity. tandfonline.com

Applications in Probe Development for Chemical Biology Studies

Chemical probes are essential tools in chemical biology for dissecting complex biological processes. chemicalprobes.org These small molecules are designed to interact with a specific protein target, enabling researchers to study its function in cellular or in vivo environments. chemicalprobes.org The pyrimidine ring, a key component of the this compound scaffold, is a common feature in many biologically active compounds and has been incorporated into fluorescent probes. frontiersin.org

For example, pyrimidine derivatives have been linked to BODIPY, a fluorescent dye, to create bifunctional probes that can be used for in vivo imaging of tumor cells. frontiersin.org These probes leverage the biological targeting properties of the pyrimidine moiety and the fluorescent signaling of the dye to visualize and, in some cases, simultaneously treat cancer cells. frontiersin.org

While direct examples of this compound-based probes are not extensively documented, its structural features suggest a strong potential for such applications. The scaffold provides a rigid framework with defined vectors for attaching fluorophores, affinity tags, or reactive groups. By functionalizing the this compound core, it is conceivable to develop novel chemical probes for a variety of biological targets. The development of such tools would be invaluable for studying the targets of bioactive this compound derivatives and elucidating their mechanisms of action. chemicalprobes.org

Potential Applications in Advanced Materials Research (e.g., Optoelectronic Properties)

The field of organic electronics is continually searching for new molecular structures with tunable optoelectronic properties for applications in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). magtech.com.cn Fused heterocyclic systems are of particular interest due to their rigid, planar structures and the influence of heteroatoms on their electronic energy levels.

The this compound scaffold possesses several features that make it a candidate for investigation in materials science. The fusion of the pyrimidine and oxepine rings creates an extended π-conjugated system, which is a fundamental requirement for organic semiconducting materials. The presence of nitrogen and oxygen atoms can modulate the frontier molecular orbital (HOMO/LUMO) energy levels, which in turn influences the material's charge transport characteristics and photophysical properties. aps.orgnrel.gov

Research on other N-heterocyclic compounds has shown that their optoelectronic properties are highly sensitive to chemical modifications and molecular packing in the solid state. magtech.com.cnaps.org For instance, the introduction of different substituents or the extension of the conjugated system can tune the emission color in OLEDs or alter the charge carrier mobility in OFETs. While specific studies on the optoelectronic properties of this compound are not yet prominent, the inherent structural and electronic characteristics of this scaffold merit exploration. Future research could focus on synthesizing and characterizing various derivatives to assess their thermal stability, photoluminescence, and charge transport properties, potentially unlocking new applications in advanced organic materials.

Advanced Topics and Future Research Directions in Oxepino 4,3 D Pyrimidine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of complex heterocyclic compounds like oxepino[4,3-d]pyrimidines is increasingly guided by the principles of green chemistry. rasayanjournal.co.injmaterenvironsci.com The goal is to develop methods that are not only efficient in terms of yield and purity but also environmentally benign. rasayanjournal.co.in

Key Developments:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, are highly atom-economical and reduce waste. rasayanjournal.co.in The development of novel MCRs for the one-pot synthesis of oxepino[4,3-d]pyrimidine derivatives is an active area of research.

Catalysis: The use of novel and reusable catalysts is a cornerstone of sustainable synthesis. Researchers are exploring various catalytic systems, including:

Heterogeneous Catalysts: Solid-supported catalysts that can be easily separated from the reaction mixture and reused, minimizing waste. rasayanjournal.co.in For instance, vanadium oxide loaded on fluorapatite (B74983) has shown excellent activity in the synthesis of related fused pyrimidines. rsc.org

Biocatalysts: Enzymes offer high selectivity and operate under mild, environmentally friendly conditions.

Organocatalysts: Metal-free catalysts that are often less toxic and more sustainable than their metal-based counterparts. rasayanjournal.co.in

Alternative Energy Sources: Microwave-assisted and ultrasonic irradiation are being employed to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles with reduced energy consumption. rasayanjournal.co.injmaterenvironsci.comnih.gov

Green Solvents: The replacement of hazardous organic solvents with greener alternatives like water, ionic liquids, or solvent-free reaction conditions is a key focus. rasayanjournal.co.in

Green Chemistry ApproachDescriptionPotential Advantage for this compound Synthesis
Multicomponent Reactions (MCRs) Three or more reactants combine in a single synthetic operation. rasayanjournal.co.inIncreased efficiency, reduced waste, and rapid access to diverse derivatives.
Heterogeneous Catalysis Use of a catalyst in a different phase from the reactants. rasayanjournal.co.inEasy catalyst recovery and reuse, simplified product purification.
Microwave-Assisted Synthesis Application of microwave energy to heat reactions. rasayanjournal.co.inFaster reaction times, higher yields, and improved purity.
Ultrasonic Irradiation Use of high-frequency sound waves to promote chemical reactions. jmaterenvironsci.comEnhanced reaction rates and yields, particularly in heterogeneous systems.
Solvent-Free Reactions Reactions conducted in the absence of a solvent. rasayanjournal.co.inReduced environmental impact and simplified workup procedures.

Chemoinformatics and High-Throughput Screening for this compound Scaffold Discovery

The integration of computational tools with experimental screening is revolutionizing the discovery of new bioactive molecules. ncsu.edu Chemoinformatics and high-throughput screening (HTS) are powerful strategies for exploring the vast chemical space of this compound derivatives. ncsu.edunih.gov

Key Applications:

Virtual Screening: Computational methods are used to screen large virtual libraries of this compound compounds against biological targets of interest. nih.govmdpi.com This approach helps to prioritize compounds for synthesis and experimental testing, saving time and resources. ncsu.edumdpi.com

HTS Data Analysis: HTS campaigns generate massive datasets. Chemoinformatics tools are essential for analyzing this data, identifying "hits" (active compounds), and understanding structure-activity relationships (SAR). ncsu.edunih.gov

Pharmacophore Modeling: This technique involves identifying the essential three-dimensional arrangement of functional groups required for biological activity. Pharmacophore models for known active compounds can guide the design of new, more potent this compound derivatives. nih.govresearchgate.net

ADMET Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, helping to identify candidates with favorable drug-like properties early in the discovery process. ncsu.edu

Advanced Spectroscopic Techniques for Dynamic Studies of this compound Reactivity

Understanding the dynamic nature of chemical reactions is crucial for optimizing synthetic routes and elucidating reaction mechanisms. Advanced spectroscopic techniques provide unprecedented insights into the transient intermediates and transition states involved in the chemistry of oxepino[4,3-d]pyrimidines.

Key Techniques:

Dynamic NMR Spectroscopy: Techniques like exchange spectroscopy (EXSY) and lineshape analysis can be used to study dynamic processes such as conformational changes, tautomerism, and intermolecular interactions in this compound systems. nih.govnumberanalytics.com These methods provide information on the rates and thermodynamics of these processes. numberanalytics.com

Time-Resolved Spectroscopy: Techniques such as flash photolysis coupled with UV-Vis or IR spectroscopy allow for the direct observation of short-lived reactive intermediates, providing mechanistic details that are inaccessible through conventional methods.

Advanced Mass Spectrometry: Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to identify and characterize reaction intermediates and products with high sensitivity and accuracy.

Spectroscopic TechniqueInformation GainedApplication to Oxepino[4,3-d]pyrimidines
Dynamic NMR (e.g., EXSY) Rates of chemical exchange, conformational dynamics. nih.govnumberanalytics.comStudying ring-chain tautomerism, rotational barriers of substituents.
Time-Resolved IR/UV-Vis Structure and lifetime of transient species.Elucidating reaction mechanisms by observing short-lived intermediates.
High-Resolution Mass Spectrometry Precise mass and elemental composition of molecules. mdpi.comConfirming the structure of novel derivatives and identifying byproducts.

Theoretical Prediction and Synthesis of Unexplored this compound Derivatives

Computational chemistry plays a vital role in predicting the properties and reactivity of molecules before they are synthesized in the lab. nih.gov This predictive power accelerates the discovery of novel this compound derivatives with desired characteristics.

Key Approaches:

Density Functional Theory (DFT): DFT calculations are widely used to predict molecular geometries, electronic structures, spectroscopic properties, and reaction energetics. nih.govsemanticscholar.org This information can guide the design of synthetic targets and help to understand their reactivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org These models can be used to predict the activity of unexplored this compound derivatives.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. researchgate.netnih.gov It is a valuable tool for identifying potential drug candidates and understanding their mechanism of action. nih.gov

A study on related pyrimidine (B1678525) derivatives demonstrated a high correlation between ionization potentials calculated by DFT and their analgesic properties, showcasing the predictive power of these computational methods. nih.gov

Expanding the Chemical Space of this compound-Containing Materials

The unique structural and electronic properties of the this compound scaffold make it an attractive building block for the creation of novel functional materials.

Future Research Directions:

Polymer Chemistry: Incorporating the this compound moiety into polymer backbones or as pendant groups could lead to the development of new materials with tailored thermal, optical, or electronic properties. tum.deutwente.nl Polyanhydrides, for example, are a class of biodegradable polymers studied for drug delivery, and the inclusion of novel heterocyclic monomers could modulate their degradation and release characteristics. nih.gov

Functional Dyes and Pigments: The extended π-system of the this compound core suggests potential applications in the development of novel dyes and pigments with specific photophysical properties, such as fluorescence or phosphorescence.

Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions, making this compound derivatives potential ligands for the construction of MOFs with applications in gas storage, catalysis, and sensing.

Liquid Crystals: The rigid, anisotropic structure of the this compound scaffold could be exploited in the design of new liquid crystalline materials.

The exploration of these advanced topics and future research directions will undoubtedly lead to a deeper understanding of the fundamental chemistry of oxepino[4,3-d]pyrimidines and unlock their full potential in a wide range of scientific and technological applications.

Q & A

Basic Research Questions

Q. What are the foundational synthetic methodologies for Oxepino[4,3-D]pyrimidine derivatives?

  • Methodological Answer : Common routes include:

  • Multi-component reactions : Nitroaldehydes (e.g., 3-nitropropanal), sulfonic acids, and urea derivatives react under mild conditions (room temperature, aqueous NaHCO₃) to form intermediates, which cyclize into pyrido[4,3-d]pyrimidine scaffolds. Yields range from 79–92% depending on substituents and solvent systems (e.g., 30% aqueous ethanol) .
  • Staudinger/aza-Wittig reactions : These enable efficient construction of the bicyclic core via β-nitroalkyl intermediates and subsequent cyclization. Key steps involve PPh₃-mediated intramolecular reactions to form 1,2,3,7,8,8a-hexahydropyrido[4,3-d]pyrimidines .
    • Data Table :
Reaction TypeKey ReagentsYield (%)ConditionsReference
Multi-component condensation3-Nitropropanal, urea, sulfonic acid84–92RT, aqueous NaHCO₃
Ureido alkylationSodium enolates, NaH54–91Dry MeOH/THF, reflux

Q. How is structural characterization performed for this compound derivatives?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., δ 5.46 ppm for CH protons in pyrido[4,3-d]pyrimidines) and stereoisomer ratios. IR identifies functional groups (e.g., C=O at ~1650–1690 cm⁻¹) .
  • Elemental analysis : Validates molecular formulas (e.g., C₆H₄Cl₂N₄ for dichloro derivatives) .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes in this compound synthesis?

  • Methodological Answer :

  • Solvent effects : THF favors single stereoisomers (e.g., 75% isolated yield for 8a), while methanol increases isomer mixtures due to solubility differences .
  • Catalyst choice : NaH promotes stereoselective ureido alkylation, whereas TsOH (p-toluenesulfonic acid) enhances dehydration efficiency during cyclization (77% yield in ethanol vs. 63% in methanol) .
    • Key Data :
  • Stereoisomer ratios correlate with starting material configuration (e.g., 10h forms a single isomer due to restricted aza-Wittig transition states) .

Q. What strategies resolve contradictions in antimicrobial activity data for Oxepino[4,3-D]pyrimidines?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Chloro and methyl substituents enhance activity against S. aureus (MIC: 1–5 mg/mL) but show no effect on P. aeruginosa. Testing at incremental concentrations (5, 2.5, 1 mg/mL) clarifies dose dependency .
  • Targeted modifications : Introducing thieno or benzo-fused rings (e.g., tetrahydrobenzo[4'',5'']thieno derivatives) improves antitumor activity (IC₅₀: 10–50 µM) via IL-6/STAT3 pathway inhibition .

Q. How can synthetic yields be optimized for low-yielding this compound intermediates?

  • Methodological Answer :

  • Workup adjustments : Avoid aqueous NaHCO₃ for water-sensitive intermediates (e.g., 7d) to prevent solubility losses. Use CHCl₃ extraction for polar byproducts .
  • Reagent stoichiometry : Excess urea (5 equiv) improves cyclization efficiency in nitroaldehyde reactions, reducing side-product formation .

Methodological Challenges

Q. What analytical approaches distinguish regioisomers in fused pyrimidine systems?

  • Methodological Answer :

  • NOESY NMR : Identifies spatial proximity of protons in bicyclic systems (e.g., pyrido[4,3-d] vs. pyrido[3,2-d] isomers) .
  • X-ray crystallography : Resolves ambiguity in cases where NMR data overlap (e.g., pyrimido[4,5-d]pyridazine derivatives) .

Q. How are computational tools applied to predict reaction pathways for Oxepino[4,3-D]pyrimidines?

  • Methodological Answer :

  • DFT calculations : Model transition states for aza-Wittig reactions to predict stereoselectivity .
  • Retrosynthetic algorithms : Platforms like Pistachio/BKMS_Metabolic prioritize feasible routes (e.g., cyclocondensation vs. multi-step alkylation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.